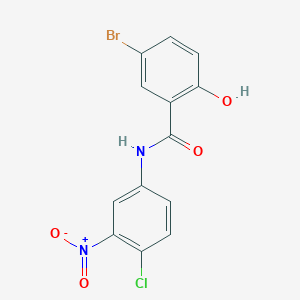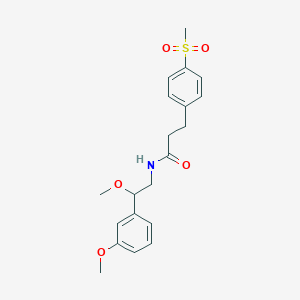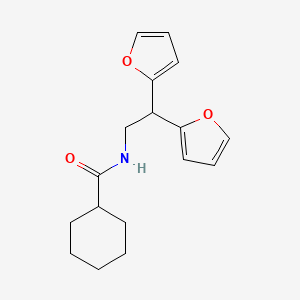![molecular formula C13H10ClF4N3O2S B2827825 N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide CAS No. 338748-65-5](/img/structure/B2827825.png)
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a trifluoromethyl group, and a sulfonohydrazide moiety
Mechanism of Action
Target of Action
The compound, also known as Fluopicolide, is primarily used as a fungicide to control diseases caused by oomycetes . The primary targets of this compound are thought to be spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, the spectrin-like proteins, causing changes in the cytoskeleton of oomycetes .
Biochemical Pathways
The compound affects various biochemical pathways in oomycetes. It impacts the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation
Result of Action
The result of the compound’s action is the effective control of diseases caused by oomycetes, such as late blight of potato . It inhibits the growth of oomycetes, thereby preventing the spread of these diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 3-chloro-5-(trifluoromethyl)-2-pyridine: This intermediate can be synthesized through the chlorination of 5-(trifluoromethyl)-2-pyridine using reagents such as thionyl chloride.
Formation of 4-fluoro-N’-methylbenzenesulfonohydrazide: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with methylhydrazine under controlled conditions.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The sulfonohydrazide moiety can undergo oxidation to form sulfonyl derivatives or reduction to form hydrazine derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to sulfonyl or hydrazine derivatives, respectively.
Scientific Research Applications
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Comparison with Similar Compounds
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide can be compared with other similar compounds, such as:
3-chloro-5-(trifluoromethyl)-2-pyridine: This compound shares the pyridine and trifluoromethyl groups but lacks the sulfonohydrazide moiety.
4-fluorobenzenesulfonohydrazide: This compound contains the sulfonohydrazide group but lacks the pyridine and trifluoromethyl groups.
N’-methylbenzenesulfonohydrazide: This compound has the sulfonohydrazide and methyl groups but lacks the pyridine and trifluoromethyl groups.
The uniqueness of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF4N3O2S/c1-21(12-11(14)6-8(7-19-12)13(16,17)18)20-24(22,23)10-4-2-9(15)3-5-10/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDSPMYCTHPOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2827743.png)

![2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2827747.png)
![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2827748.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2827754.png)
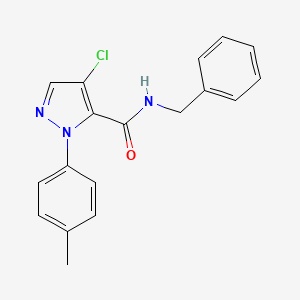
![6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2827757.png)
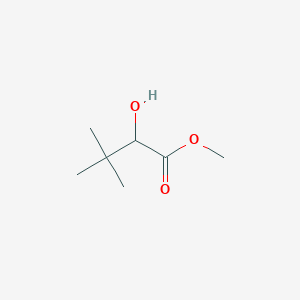

![tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate](/img/structure/B2827761.png)
